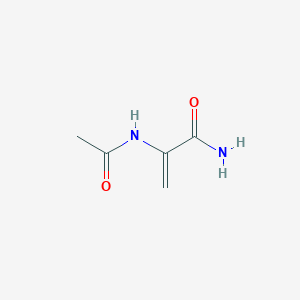
2-Acetamidoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidoprop-2-enamide is an organic compound with the molecular formula C5H8N2O2 It is a derivative of acrylamide, featuring an acetamido group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoprop-2-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another approach involves the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient route to enamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamidoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Acetamidoprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 2-acetamidoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
N-Benzyl-2-acetamidoprop-2-enamide:
2-Acetamido-N-benzylacrylamide: Another derivative with a benzyl group, used in similar research and industrial applications.
Uniqueness: 2-Acetamidoprop-2-enamide is unique due to its specific structure, which allows for distinct reactivity and interactions compared to its analogs. Its acetamido group provides unique chemical properties that can be exploited in various synthetic and research applications.
Propriétés
Numéro CAS |
89181-51-1 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-acetamidoprop-2-enamide |
InChI |
InChI=1S/C5H8N2O2/c1-3(5(6)9)7-4(2)8/h1H2,2H3,(H2,6,9)(H,7,8) |
Clé InChI |
AWHYDQPCWDOQOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
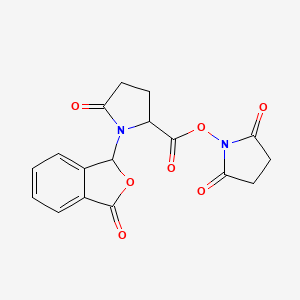


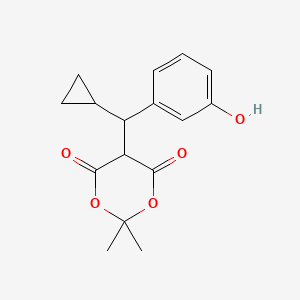
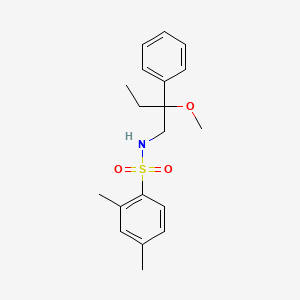
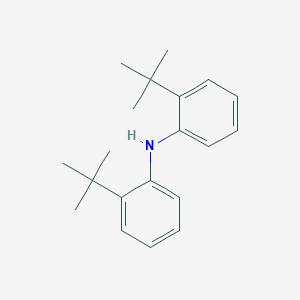
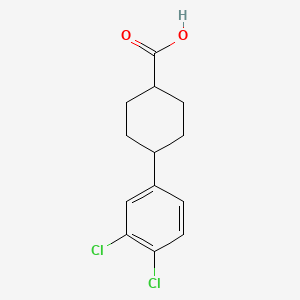

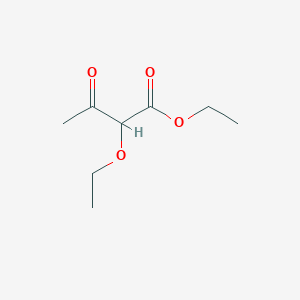
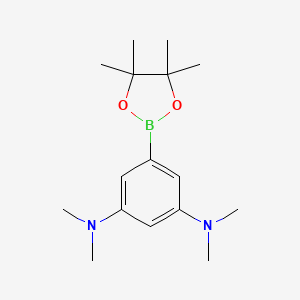
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
